molecular formula C7H9N3O2 B1583459 3-Amino-4-hydroxybenzohydrazide CAS No. 7450-57-9

3-Amino-4-hydroxybenzohydrazide

Cat. No. B1583459
CAS RN: 7450-57-9
M. Wt: 167.17 g/mol
InChI Key: KNKNIBYXWQUDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-hydroxybenzohydrazide is a chemical compound with the molecular formula C7H9N3O2 . It is also known as A11538-03 . The compound appears as a brown powder .


Molecular Structure Analysis

The InChI Key of 3-Amino-4-hydroxybenzohydrazide is KNKNIBYXWQUDIH-UHFFFAOYSA-N . The SMILES representation is NNC(=O)C1=CC=C(O)C(N)=C1 .


Physical And Chemical Properties Analysis

3-Amino-4-hydroxybenzohydrazide has a molecular weight of 167.17 . It is a brown powder .

Scientific Research Applications

Quantum Chemical Analysis

Experimental and theoretical quantum chemical studies on 4-hydroxybenzohydrazide (4HBH) and 4-aminobenzohydrazide (4ABH) were carried out using FTIR and FT-Raman spectral data. The studies focused on the structural characteristics, vibrational spectroscopic analysis, molecular electrostatic potential, and frontier molecular orbitals to understand the electronic properties of these compounds. The analysis revealed the stable molecular geometries, electronic and thermodynamic parameters, and potential energy distributions (PEDs) to explain the mixing of fundamental modes. This research demonstrates the impact of hydroxy and amino group substitutions on the characteristic vibrations of the ring and hydrazide group (Arjunan et al., 2013).

Degradation Studies

Research on the alkaline and acidic degradation of 3-amino-1,2,3-benzotriazin-4-one and related compounds, which share a structural similarity with 3-Amino-4-hydroxybenzohydrazide, revealed insights into their chemical behavior under different conditions. The study uncovered two mechanisms of decomposition in alkaline solutions and identified the formation of specific degradation products, contributing to understanding the chemical stability and potential environmental impact of these compounds (Gibson & Green, 1965).

Enzyme Metabolism and Bioremediation

Investigations into the enzymes of anaerobic metabolism of phenolic compounds revealed the conversion of 4-hydroxybenzoate and 3-hydroxybenzoate into their coenzyme A (CoA) thioesters by specific coenzyme A ligases. This research highlights the potential applications of these biochemical pathways in bioremediation and the degradation of environmental pollutants. Furthermore, the synthesis and characterization of novel esterases capable of hydrolyzing specific pesticides underscore the utility of microbial enzymes in environmental cleanup efforts (Biegert et al., 1993; Pandey et al., 2010).

Antimicrobial and Anticancer Properties

New derivatives of hydrazide compounds were synthesized and tested for their biological activity against pathogenic germs. The studies demonstrated the antimicrobial properties of these compounds, particularly against gram-positive bacteria, indicating their potential use in developing new antibacterial agents. Additionally, the synthesis and evaluation of certain hydrazide derivatives for anticancer activity against a panel of cancer cell lines revealed promising leads for further drug development (Ciugureanu et al., 1993; Bekircan et al., 2008).

Polymer Science

The preparation of polymer-bound trityl-hydrazines and their application in the solid-phase synthesis of partially protected peptide hydrazides demonstrated the versatility of hydrazide derivatives in polymer science. This work paves the way for the development of novel polymers and materials with tailored properties for specific applications (Stavropoulos et al., 2004).

Safety And Hazards

The safety data sheet for 3-Amino-4-hydroxybenzohydrazide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

3-amino-4-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,8-9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKNIBYXWQUDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342917
Record name 3-Amino-4-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-hydroxybenzohydrazide

CAS RN

7450-57-9
Record name 3-Amino-4-hydroxybenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7450-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-hydroxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
3-Amino-4-hydroxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
3-Amino-4-hydroxybenzohydrazide
Reactant of Route 5
3-Amino-4-hydroxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Amino-4-hydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.